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Compound of Interest

5-(2-Chlorobenzyl)-2-
Compound Name:

hydroxybenzaldehyde
CAS No.: 328565-20-4
Cat. No.: B2389556

Get Quote

Molecular Architecture and Strategic
Significance

In the landscape of rational drug design, 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde (CAS.:
328565-20-4) emerges as a highly specialized, bifunctional organic building block. The
molecule elegantly merges two critical pharmacophoric elements: a reactive salicylaldehyde
core and a lipophilic 2-chlorobenzyl moiety.

The diarylmethane scaffold (the benzyl-phenol linkage) is a privileged structure frequently
utilized to occupy hydrophobic pockets in target proteins, a design principle famously validated
by the SGLT2 inhibitor class of antidiabetic drugs. Simultaneously, the ortho-
hydroxybenzaldehyde motif serves as a versatile synthetic handle, enabling the rapid
generation of Schiff base ligands, coumarin fluorophores, and benzofuran derivatives.

Physicochemical Profiling
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Understanding the molecular descriptors of this compound is critical for predicting its behavior
in both synthetic workflows and biological systems.

Property Value

CAS Number 328565-20-4
Molecular Formula C14H11CIO2
Molecular Weight 246.69 g/mol

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)0)C=0)C

SMILES String I

Structural Class Salicylaldehyde / Diarylmethane
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 2 (Phenolic -OH, Aldehyde -C=0)

Data supported by commercial chemical databases|[1].

Synthetic Methodologies: Causality and Design

The synthesis of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde typically originates from 4-(2-
chlorobenzyl)phenol. The critical transformation is the regioselective ortho-formylation of the
phenol ring. Two primary mechanistic pathways dictate this transformation:

The Duff Reaction Pathway: The is the preferred method for the formylation of sterically
hindered phenols [2]. By utilizing hexamethylenetetramine (HMTA) in an acidic medium (such
as trifluoroacetic acid, TFA), the reaction generates an electrophilic iminium ion. The causality
behind its high ortho-selectivity lies in the hydrogen-bonding stabilization of the transition state
between the phenolic proton and the incoming iminium nitrogen. Because the para position of
the starting material is already blocked by the 2-chlorobenzyl group, the Duff reaction proceeds
with high fidelity to yield the target aldehyde without competing diformylation.

The Reimer-Tiemann Pathway: Alternatively, the employs chloroform and sodium hydroxide [3].
The strong base deprotonates chloroform to generate a highly reactive, electron-deficient
dichlorocarbene intermediate. Simultaneously, the phenol is deprotonated to a highly
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nucleophilic phenoxide. Because NaOH is insoluble in chloroform, this reaction necessitates a
biphasic system. While historically significant, this route often suffers from lower yields due to
the formation of tarry by-products and the competing aqueous hydrolysis of the carbene

intermediate [4].

4-(2-Chlorobenzyl)phenol
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Synthetic routes for 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde via Duff and Reimer-
Tiemann.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, ensuring reproducibility requires protocols that provide
distinct, observable validation checkpoints.
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Protocol A: Regioselective Formylation via the Duff
Reaction

o Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0
equivalent of 4-(2-chlorobenzyl)phenol in anhydrous trifluoroacetic acid (TFA) (approx. 10 mL
per gram of substrate).

e Reagent Addition: Add 2.0 equivalents of hexamethylenetetramine (HMTA) in portions.
Causality: Excess HMTA ensures complete conversion, as it serves as both the carbon and
nitrogen source for the intermediate iminium species, while TFA acts as both the solvent and
the acid catalyst.

o Thermal Activation: Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for
12-16 hours. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using
Hexane:EtOAc (8:2). The starting material spot should disappear, replaced by a lower-Rf
spot that is highly fluorescent under UV (254 nm) due to the newly introduced carbonyl

group.

» Hydrolysis: Cool the mixture to room temperature and quench by slowly adding 2M HCI (aq).
Stir vigorously for 2 hours. Causality: The acidic aqueous environment is strictly required to
hydrolyze the stable benzylamine-like intermediate into the final aldehyde.

« |solation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous
Naz2S0a4, and concentrate in vacuo. Purify via silica gel column chromatography.

Protocol B: Downstream Schiff Base Condensation

o Reaction Setup: Dissolve 1.0 eq of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde in
absolute ethanol.

o Amine Addition: Add 1.0 eq of a primary amine (e.g., an aniline derivative) and a catalytic
amount of glacial acetic acid (1-2 drops). Causality: The mild acid protonates the carbonyl
oxygen, increasing its electrophilicity for nucleophilic attack, without fully protonating and
deactivating the nucleophilic amine.

e Condensation: Reflux the mixture for 4 hours. Validation Checkpoint: A distinct color change
from pale yellow to deep orange/yellow will occur. This visually validates the formation of the
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extended conjugated imine bond (C=N) characteristic of Schiff bases [5].

» Crystallization: Cool to 0°C to precipitate the Schiff base. Filter and wash with cold ethanol to
yield the pure ligand.

Downstream Applications in Drug Discovery

The bifunctional nature of this molecule allows it to act as a central hub for divergent medicinal
syntheses.

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde
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Downstream medicinal chemistry applications of the 5-(2-Chlorobenzyl)salicylaldehyde core.

» Metallo-pharmaceuticals: The hydroxyl and imine nitrogen of derived Schiff bases form
highly stable chelate rings with transition metals (e.g., Cu?*, Zn2*, Ag*). These metallo-
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complexes are actively investigated for enhanced antimicrobial and targeted anticancer
properties.

o Fluorescent Probes: Knoevenagel condensation with active methylene compounds yields
coumarin derivatives. The electron-donating phenol and the electron-withdrawing aldehyde
create a "push-pull" electronic system, making this core ideal for designing environment-
sensitive fluorophores.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2389556?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

